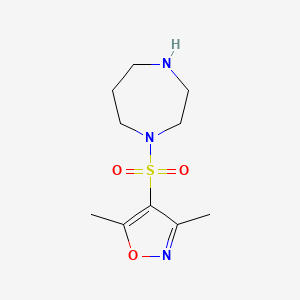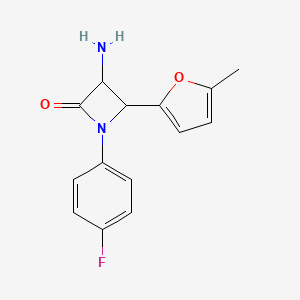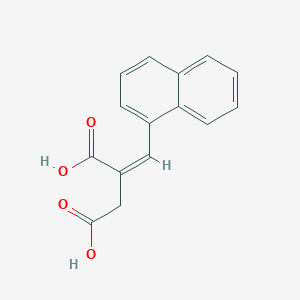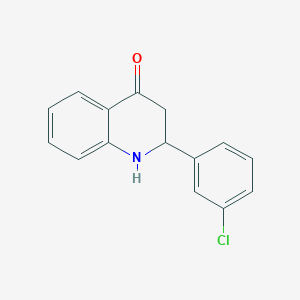
4-((1,4-Diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1,4-Diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, and a sulfonyl group attached to the isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1,4-Diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide. This reaction is often catalyzed by a transition metal such as copper or palladium.
Introduction of the Diazepane Ring: The diazepane ring can be introduced through a reductive amination reaction. This involves the reaction of a ketone or aldehyde with a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Sulfonylation: The final step involves the introduction of the sulfonyl group. This can be achieved by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and increased yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazepane ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the isoxazole ring, leading to the formation of dihydroisoxazole derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions. Common nucleophiles include amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the diazepane ring.
Reduction: Dihydroisoxazole derivatives.
Substitution: Substituted sulfonyl derivatives.
科学研究应用
4-((1,4-Diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole has several applications in scientific research:
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s unique chemical properties make it suitable for use in the development of new materials, including polymers and coatings.
Biological Research: The compound is used as a tool in biological research to study the function of various enzymes and receptors.
作用机制
The mechanism of action of 4-((1,4-Diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction is often mediated by the diazepane ring, which can form hydrogen bonds and other interactions with the target protein. The sulfonyl group also plays a role in the compound’s activity by enhancing its binding affinity.
相似化合物的比较
Similar Compounds
5-(1,4-Diazepan-1-ylsulfonyl)-4-(difluoromethyl)isoquinoline: This compound shares the diazepane and sulfonyl groups but has a different core structure.
5-(1,4-Diazepan-1-ylsulfonyl)-1-isoquinolinamine: Similar in structure but with an isoquinoline core instead of an isoxazole core.
Uniqueness
4-((1,4-Diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole is unique due to its isoxazole core, which imparts distinct chemical properties
属性
分子式 |
C10H17N3O3S |
|---|---|
分子量 |
259.33 g/mol |
IUPAC 名称 |
4-(1,4-diazepan-1-ylsulfonyl)-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C10H17N3O3S/c1-8-10(9(2)16-12-8)17(14,15)13-6-3-4-11-5-7-13/h11H,3-7H2,1-2H3 |
InChI 键 |
SOLXIOHBQWWIBD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11859808.png)




![2-(5-Ethyl-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid](/img/structure/B11859830.png)





